REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH:5]([CH2:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[CH:14]2)[NH:6]C(=O)C)C>Cl>[N:17]1[C:18]2[C:13](=[CH:12][C:11]([CH2:10][CH:5]([C:4]([OH:21])=[O:3])[NH2:6])=[CH:20][CH:19]=2)[CH:14]=[CH:15][CH:16]=1
|
Name
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N-Acetyl β-(6-quinolinyl)-D,L-alanine ethyl ester
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Quantity
|
728 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(NC(C)=O)CC=1C=C2C=CC=NC2=CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |